molecular formula C₁₈H₃₄N₂O₆S B1151294 2'-epi-Lincomycin

2'-epi-Lincomycin

Katalognummer: B1151294
Molekulargewicht: 406.54
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2'-epi-Lincomycin is a stereochemical analog of the lincosamide antibiotic lincomycin, which is a natural product isolated from Streptomyces lincolnensis . This structural modification is of significant interest in investigative microbiology for studying the structure-activity relationships (SAR) of lincosamide antibiotics. Researchers utilize such analogs to elucidate the precise molecular interactions between the antibiotic and the 23S rRNA of the bacterial 50S ribosomal subunit . The primary mechanism of action of the lincosamide class is the inhibition of bacterial protein synthesis. These compounds act as structural mimics of the 3' end of L-Pro-Met-tRNA, binding to the ribosomal A- and P-sites to disrupt peptide bond formation and early chain elongation . Investigating epimers like 2'-epi-Lincomycin provides valuable insights into the stereochemical requirements for ribosomal binding and helps advance the understanding of resistance mechanisms, particularly those involving ribosomal methylation by enzymes encoded by erm genes . Consequently, this compound serves as a crucial tool for biochemists and microbiologists exploring novel strategies to overcome antibiotic resistance in Gram-positive bacterial pathogens.

Eigenschaften

Molekularformel

C₁₈H₃₄N₂O₆S

Molekulargewicht

406.54

Synonyme

Methyl 6,8-dideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1- thio-D-threo-α-D-galacto-octopyranoside

Herkunft des Produkts

United States

Chemical Synthesis and Stereocontrolled Approaches for 2 Epi Lincomycin and Its Analogs

Total Synthesis Strategies for the Lincomycin (B1675468) Core Structure

The total synthesis of lincomycin is a considerable challenge due to its multiple chiral centers. The general approach involves a convergent strategy where the two main fragments of the molecule, the amino acid portion ((4R)-1-methyl-4-propyl-L-proline) and the carbohydrate portion (methyl α-thiolincosaminide), are synthesized separately and then coupled. acs.org

The synthesis of the carbohydrate moiety, lincosamine (B1675473), has been a primary focus. A common strategy begins with D-galactose, a readily available starting material. jst.go.jp One established route involves the conversion of D-galactose into 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdopyranose-(1,5), a key intermediate. jst.go.jp The amino-alcohol side chain is then constructed onto this aldehyde, and the thiomethyl glycoside is introduced in the final stages to complete the synthesis of the lincosamine fragment. jst.go.jp Alternative approaches have also been explored, including those starting from non-carbohydrate precursors. chemrxiv.org

The synthesis of the proline amino acid fragment and its epimers has also been achieved. For instance, a stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline, an epimer of the natural amino acid moiety, has been developed starting from (cis)-4-hydroxy-L-proline. usbio.net The final step in the total synthesis is the amide bond formation between the synthesized proline derivative and the lincosamine derivative.

Stereoselective Synthesis of Lincomycin Epimers

The stereochemistry of the lincosamine sugar is critical, and much effort has been dedicated to the synthesis of its various stereoisomers to explore structure-activity relationships. This involves precise control over the configuration of the multiple chiral centers of the octopyranoside ring.

Approaches for Stereochemical Control at the 2'-Position

Controlling the stereochemistry at the C-2 position (the 2'-position in the context of the full lincomycin molecule) is a key challenge in synthesizing epimers like 2'-epi-Lincomycin. One effective strategy involves the chemical derivatization of lincomycin itself. rsc.orgrsc.org This approach utilizes the differential reactivity of the hydroxyl groups on the lincosamine ring.

A notable method involves the protection of the C-3, C-4, and C-7 hydroxyl groups, leaving the C-2 hydroxyl available for reaction. rsc.orgrsc.org For example, the C-3 and C-4 hydroxyls can be protected as an acetonide, and the C-7 hydroxyl as a triphenylmethyl (trityl) ether. rsc.org The remaining free hydroxyl group at C-2 can then be converted into a good leaving group, such as a methanesulfonate (B1217627) (mesylate). rsc.orgrsc.org Treatment of this 2-O-methanesulfonate intermediate with a base does not result in a simple SN2 inversion. Instead, it prompts the formation of an intermediate α-talo-epoxide. rsc.orgrsc.org This epoxide can then be opened by various nucleophiles, leading exclusively to analogs with the D-ido-stereochemistry, which is epimeric to the natural D-erythro form at positions C-2, C-3, and C-4. rsc.orgrsc.org This transformation demonstrates a powerful method for inverting the stereochemistry at C-2, albeit concurrently with other centers.

Synthesis of 2'-epi-Lincomycin through Chemical Derivatization of Lincomycin

The synthesis of lincomycin analogs with inverted stereochemistry, such as those with a D-ido-configuration, is achieved through the multi-step derivatization of lincomycin. rsc.orgrsc.org The key intermediate for this transformation is lincomycin 2-O-methanesulfonate. rsc.org

The synthesis proceeds as follows:

Protection: Lincomycin is treated to protect the hydroxyl groups at C-3, C-4, and C-7. A common method is the formation of 3,4-O-anisylidene-7-O-(triphenylmethyl)lincomycin, which leaves only the C-2 hydroxyl group unprotected. rsc.org

Sulfonylation: The free C-2 hydroxyl group is reacted with methanesulfonyl chloride in pyridine (B92270) to form the 2-O-methanesulfonate derivative. rsc.org

Deprotection: The protecting groups are removed by hydrolysis in hot aqueous acetic acid to yield the crystalline lincomycin 2-O-methanesulfonate. rsc.org

Epoxidation and Nucleophilic Opening: Treatment of the sulfonate with a base induces the formation of an α-talo-epoxide, which subsequently reacts with nucleophiles to give the D-ido-analogue, which is epimeric at C-2. rsc.orgrsc.org

This sequence provides a reliable route to C-2 epimeric structures, although it results in a product with multiple stereochemical inversions (D-ido) rather than the single 2'-epi configuration (D-talo). The direct synthesis of a pure 2'-epi-Lincomycin (D-talo) remains a more elusive target.

Semisynthetic Modifications and Derivatization of Lincomycin and its Epimers

Semisynthetic modification of the lincomycin scaffold has been a fruitful area of research, leading to analogs with altered properties. These modifications primarily target the C-6 and C-7 positions of the lincosamine moiety and the exploration of prodrug forms.

Chemical Transformations at C-6 and C-7 Positions

Extensive research has been conducted on modifying the C-6 and C-7 positions of lincomycin to generate novel analogs. nih.govresearchgate.net The C-7 hydroxyl group, in particular, has been a key site for derivatization.

Several chemical strategies have been employed for C-7 modification:

Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at the C-7 position and the introduction of various nucleophiles, such as arylthiols. nih.gov The reaction is typically performed on a protected lincomycin derivative, like 2,3,4-tris-O-(trimethylsilyl)lincomycin. nih.gov

SN2 Reaction: The C-7 hydroxyl group can be converted to a good leaving group, such as a methanesulfonate. Subsequent reaction with thiol nucleophiles proceeds via an SN2 mechanism to yield 7(S)-thio-substituted analogs. nih.gov

Palladium-catalyzed Cross-Coupling: This method has been used to couple aryl halides with 7-deoxy-7-epi-7-mercaptolincomycin, creating a diverse range of 7-arylthio derivatives. nih.gov

Modifications at the C-6 position have involved altering the proline ring of the amino acid moiety. researchgate.net For example, analogs with substituted pipecolinic acid at the 6-amino group have been synthesized. researchgate.net These dual modifications at both C-6 and C-7 have led to the development of potent derivatives. researchgate.net

Modification SiteReaction TypeExample Substituent
C-7 Mitsunobu ReactionArylthiol groups
C-7 SN2 ReactionHeterocyclic rings via sulfur atom
C-7 Pd-catalyzed Cross-Couplingpara-substituted phenylthio groups
C-6 Amide CouplingSubstituted pipecolinic acid

Exploration of Other Analogs and Prodrugs (e.g., Phosphates)

To overcome certain limitations of lincomycin, such as poor water solubility, prodrug strategies have been developed. The most common approach is the synthesis of phosphate (B84403) esters, particularly at the C-2 hydroxyl group.

Clindamycin (B1669177) 2-phosphate is a well-known example of this strategy. These phosphate esters are highly water-soluble and are designed to be enzymatically cleaved in the body by phosphatases to release the active parent drug. The synthesis of lincomycin-2-phosphate involves the selective phosphorylation of the C-2 hydroxyl. researchgate.net This requires the prior protection of the other hydroxyl groups (C-3, C-4, C-7) to ensure regioselectivity. rsc.org For instance, 7-O-trityl-3,4-O-anisylidene lincomycin can be phosphorylated with phosphorus oxychloride, followed by hydrolysis of the protecting groups to yield the desired lincomycin-2-phosphate. researchgate.net

Other explored analogs include those with modifications at the anomeric C-1 position, where the natural sulfur bond is replaced by a more metabolically stable carbon-carbon bond. chemrxiv.org

Mutasynthetic and Chemoenzymatic Strategies for 2'-epi-Lincomycin Analogs

Mutasynthesis and chemoenzymatic synthesis represent powerful techniques that merge the precision of biological processes with the flexibility of chemical synthesis to generate novel antibiotic analogs. While specific research focusing exclusively on the mutasynthesis of 2'-epi-lincomycin is not extensively documented, the principles have been successfully applied to its parent compound, lincomycin. These strategies provide a viable pathway for creating derivatives that would be challenging to produce through total chemical synthesis alone. The primary focus of these approaches for lincosamides has been the modification of the 4'-alkyl-L-proline moiety.

Mutasynthesis, a technique that involves precursor-directed biosynthesis, leverages a mutant strain of an antibiotic-producing organism that is blocked in the synthesis of a specific natural precursor. nih.govrsc.org By feeding the mutant culture with synthetic analogs of this precursor, the organism's biosynthetic machinery can incorporate the unnatural building block to produce a modified final compound. rsc.org

A key breakthrough in applying this to the lincomycin family involved the genetic manipulation of Streptomyces lincolnensis. nih.gov Researchers created a mutant strain by deleting the lmbX gene, which is essential for the biosynthesis of the natural precursor 4-propyl-L-proline (PPL). nih.govnih.gov This deletion abolished the production of lincomycin. nih.gov However, when this mutant was supplied with synthetic PPL derivatives in the fermentation broth, the production of new lincomycin analogs was successfully achieved. This demonstrated the flexibility of the downstream biosynthetic enzymes in accepting and processing unnatural substrates. nih.govresearchgate.net

This approach led to the generation of lincomycin derivatives with altered side chains at the C-4' position, which have shown enhanced biological activity compared to the parent molecule. nih.govresearchgate.net

Precursor Fed to S. lincolnensis ΔlmbX MutantResulting Lincomycin AnalogReference
4-propyl-L-proline (PPL)Lincomycin (production restored) nih.gov
4-butyl-L-proline4′-butyl-4′-depropyllincomycin nih.gov
4-pentyl-L-proline4′-pentyl-4′-depropyllincomycin nih.gov

Chemoenzymatic strategies offer a complementary approach, utilizing isolated enzymes to catalyze specific reactions in vitro. This method allows for greater control over reaction conditions and can overcome the limitations of cellular uptake required in mutasynthesis. The biosynthesis of lincosamides presents several opportunities for enzymatic diversification, particularly by leveraging enzymes from related pathways, such as that of celesticetin (B1194208). researchgate.net

The biosynthetic pathways of lincomycin and celesticetin diverge at a key post-condensation step, catalyzed by the homologous pyridoxal-5′-phosphate (PLP)-dependent enzymes LmbF and CcbF, respectively. researchgate.net Despite acting on a similar S-glycosyl-L-cysteine substrate, these enzymes catalyze distinct reactions. LmbF, from the lincomycin pathway, performs a β-elimination to form a thiol. In contrast, CcbF, from the celesticetin pathway, catalyzes a decarboxylation-coupled oxidative deamination to produce an S-acetaldehyde. researchgate.net

This enzymatic divergence provides a powerful tool for chemoenzymatic synthesis. For instance, the substrate for LmbF can be purified from a genetically engineered lincomycin producer and then treated in vitro with enzymes from the celesticetin pathway (CcbF and others) to attach different chemical moieties, such as salicylic (B10762653) acid, which is characteristic of celesticetin. researchgate.net This modular approach allows for the creation of hybrid lincosamide structures.

EnzymeOriginating PathwayCatalyzed Reaction on S-glycosyl-L-cysteine substrateReference
LmbFLincomycinβ-elimination (thiol formation) researchgate.net
CcbFCelesticetinDecarboxylation-coupled oxidative deamination (S-acetaldehyde formation) researchgate.net

Furthermore, the concept of "glycorandomization" represents a broader chemoenzymatic strategy that could be applied to generate lincosamide analogs with modified sugar moieties. oup.comresearchgate.net This technique uses substrate-flexible glycosyltransferases to attach a library of different sugar molecules to an aglycone acceptor, thereby creating a diverse set of new glycosides. oup.comoup.com While hundreds of lincomycin derivatives have been made through chemical synthesis, chemoenzymatic methods like glycorandomization offer a streamlined route to novel structures that may possess unique properties. oup.com

Molecular Mechanisms of Action and Ribosomal Interactions of Lincosamides

Binding Site Analysis of Lincomycin (B1675468) on the Bacterial 50S Ribosomal Subunit

Lincomycin and other lincosamides bind to the 50S ribosomal subunit within a region known as the peptidyl transferase center (PTC). patsnap.commdpi.comasm.org The PTC is a highly conserved functional site on the ribosome responsible for catalyzing the formation of peptide bonds, the fundamental links in a protein chain. oup.com

The binding site for lincosamides is located in the A-site cleft of the PTC and partially overlaps with the binding sites for other classes of antibiotics, such as macrolides and streptogramin B. poultrymed.comembopress.orgnih.gov This overlap is the basis for the observed cross-resistance between these antibiotic classes. msdvetmanual.compoultrymed.com Specifically, lincomycin acts as a structural analog of the 3'-end of an aminoacyl-tRNA, allowing it to interfere with the proper positioning of incoming tRNA molecules at the A- and P-sites of the ribosome. drugbank.combiomol.com

Molecular Interactions with 23S Ribosomal RNA (rRNA)

The interaction between lincomycin and the ribosome is primarily mediated by hydrogen bonds between the drug molecule and specific nucleotides of the 23S rRNA, a major structural and catalytic component of the 50S subunit. pfizermedicalinformation.comdrugbank.comoup.com The sugar moiety of lincomycin, α-methylthiolincosamine (α-MTL), is crucial for these interactions. drugbank.com

Key nucleotides in the 23S rRNA that form hydrogen bonds with lincomycin include A2058, A2059, and G2505, all located within the PTC. mdpi.comdrugbank.com Other nucleotides such as G2061, A2451, C2452, U2504, U2506, and C2611 are involved in van der Waals contacts, further stabilizing the binding. drugbank.comoup.com The propyl hygric acid moiety of lincomycin has fewer direct interactions and is thought to have more rotational freedom within the binding pocket. drugbank.com

Interacting Nucleotide (E. coli numbering)Type of Interaction with LincomycinReference
A2058Hydrogen Bond mdpi.comdrugbank.com
A2059Hydrogen Bond drugbank.com
G2505Hydrogen Bond mdpi.comdrugbank.com
A2451Hydrogen Bond, van der Waals oup.comoup.com
G2061van der Waals, Weak Protection oup.comoup.com
C2452van der Waals oup.com
U2504van der Waals oup.com
U2506van der Waals oup.com
C2611van der Waals drugbank.com

Comparative Analysis of Ribosomal Binding for 2'-epi-Lincomycin and Lincomycin

While direct, extensive structural studies on the binding of 2'-epi-Lincomycin to the ribosome are not widely available in the provided search results, a comparative analysis can be inferred based on its structural differences with lincomycin. The key distinction lies in the stereochemistry at the 2'-hydroxyl group of the α-MTL sugar moiety.

In lincomycin, the 2'-hydroxyl group is in the equatorial position. Epimerization to 2'-epi-Lincomycin places this hydroxyl group in an axial position. This seemingly minor change can have a significant impact on the molecule's three-dimensional shape and its ability to form optimal hydrogen bonds with the 23S rRNA.

It is plausible that the altered orientation of the 2'-hydroxyl group in 2'-epi-Lincomycin disrupts or weakens the critical hydrogen bonding network observed with lincomycin, particularly with nucleotides like A2058 and G2505. This could lead to a lower binding affinity for the ribosome, potentially resulting in reduced antibacterial potency compared to its parent compound. Chemical footprinting studies have shown subtle differences even between lincomycin and its derivative clindamycin (B1669177), where clindamycin protects A2059 while lincomycin does not, indicating that small structural changes can alter the interaction with the ribosome. oup.com

FeatureLincomycin2'-epi-Lincomycin
Stereochemistry at 2'-OH EquatorialAxial
Predicted Ribosomal Binding Forms a stable network of hydrogen bonds with 23S rRNA nucleotides (e.g., A2058, G2505). mdpi.comdrugbank.comThe altered position of the 2'-OH group may lead to a less favorable hydrogen bonding pattern and potentially lower binding affinity.

Impact on Ribosomal Translocation and Protein Synthesis Elongation

By binding to the PTC, lincosamides effectively stall protein synthesis. researchgate.netbioaustralis.com Their primary mechanism is the inhibition of peptide bond formation by sterically hindering the correct placement of the aminoacyl-tRNA in the A-site. mdpi.compoultrymed.com This prevents the ribosome from catalyzing the addition of the next amino acid to the growing polypeptide chain.

Furthermore, lincosamides interfere with the translocation step, which is the movement of the ribosome along the mRNA to read the next codon. numberanalytics.compatsnap.com Some studies suggest that rather than creating a complete blockage, lincosamides may allow the synthesis of very short peptides before causing the premature dissociation of peptidyl-tRNA from the ribosome. biomol.comasm.orgnih.gov This abortive synthesis effectively halts the production of functional proteins, leading to a bacteriostatic effect where bacterial growth and replication are inhibited. numberanalytics.comresearchgate.net

Structural Biology of Lincosamide-Ribosome Complexes (e.g., Cryo-EM, X-ray Crystallography)

The detailed understanding of how lincosamides interact with the ribosome has been greatly advanced by high-resolution structural biology techniques, primarily X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM). researchgate.netbiorxiv.orgoup.com These methods have provided atomic-level views of antibiotics bound to the 50S ribosomal subunit.

Crystal structures of the Staphylococcus aureus 50S subunit in complex with lincomycin have revealed the precise network of hydrogen bonds and van der Waals contacts that anchor the drug in the PTC. oup.com Similarly, cryo-EM structures of the Escherichia coli 70S ribosome with bound lincosamides have confirmed the binding site and provided insights into the conformational changes in the ribosome upon drug binding. nih.gov These structural studies are invaluable for understanding the mechanisms of action and resistance, and they provide a rational basis for the design of new, more effective antibiotic derivatives. embopress.orgoup.com

TechniqueOrganismKey FindingsReference(s)
X-ray Crystallography Staphylococcus aureusDetailed the hydrogen bond network between lincomycin's sugar moiety and 23S rRNA nucleotides A2058, A2059, and G2505. mdpi.com Revealed van der Waals contacts stabilizing the complex. oup.com mdpi.comoup.comweizmann.ac.ilnih.gov
Cryo-Electron Microscopy (Cryo-EM) Escherichia coliConfirmed the binding site of lincosamides within the PTC of the 70S ribosome. nih.gov Provided high-resolution views of antibiotic-ribosome complexes, aiding in the understanding of resistance mechanisms. biorxiv.org biorxiv.orgnih.gov

Structure Activity Relationship Sar Studies of 2 Epi Lincomycin and Lincosamide Analogs

Influence of Stereochemistry at the 2'-Position on Biological Activity

The stereochemistry of the lincosamide scaffold is a critical determinant of its antibacterial activity. The specific orientation of hydroxyl groups and other substituents on both the amino acid (propyl hygric acid) and sugar (methylthiolincosamine) moieties dictates how the molecule interacts with its ribosomal target.

While detailed studies focusing specifically on 2'-epi-Lincomycin are not extensively reported in publicly available literature, the broader principles of lincosamide SAR underscore the importance of the stereochemical configuration at every chiral center. Altering the stereochemistry at a single position can dramatically change the molecule's shape, potentially disrupting key interactions with the ribosome and leading to a significant loss of potency. For instance, an epimer of Lincomycin (B1675468) has been described as a less potent bactericidal agent than its corresponding (7R)-epimer, highlighting the sensitivity of the biological activity to stereochemical changes clearsynth.com. This principle is further exemplified in studies of other complex natural products, where epimerization at a key position often results in substantially reduced biological activity chemrxiv.org. Therefore, it is highly probable that the inversion of the stereocenter at the 2'-position in 2'-epi-Lincomycin would alter its conformational arrangement, likely leading to a reduction in its antibacterial efficacy compared to the natural configuration of lincomycin.

Correlation between Structural Modifications and Ribosomal Binding Affinity

Lincosamides exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). nih.govCurrent time information in Bangalore, IN. This binding event interferes with protein synthesis. nih.gov The affinity of a lincosamide analog for the ribosome is directly correlated with its potency and is highly dependent on its structural features.

Crystal structure analyses have provided detailed insights into these interactions. The sugar moiety of lincomycin, α-methylthiolincosamine (α-MTL), forms crucial hydrogen bonds with specific nucleotides of the 23S rRNA, including A2058 and G2505 drugbank.com. The propyl hygric acid portion of the molecule primarily engages in van der Waals contacts drugbank.com.

Structural modifications can enhance or diminish this binding affinity. For example, clindamycin (B1669177), a semi-synthetic derivative, features a chlorine atom at the C7 position with an inverted stereochemistry compared to lincomycin. While clindamycin exhibits greater clinical potency, this is often attributed to improved pharmacokinetic properties rather than a significant increase in ribosomal binding affinity itself nih.gov. However, other modifications have been shown to directly impact ribosome interaction. The novel chimeric lincosamide, clincelin, was designed to have improved binding contacts, contributing to its high antibacterial activity chemrxiv.org. The conformation of the antibiotic when it approaches the ribosome is also essential; studies have shown that specific conformations are preferred for the bound state, and the more bioactive clindamycin displays a stronger NMR response in ribosome interaction studies than lincomycin researchgate.net.

While specific binding affinity data for 2'-epi-Lincomycin is not available in the reviewed literature, any change in stereochemistry, such as at the 2'-position, would inevitably alter the molecule's three-dimensional shape. This conformational change could disrupt the precise hydrogen bonding network and hydrophobic interactions required for optimal binding to the PTC, likely resulting in reduced ribosomal binding affinity.

Impact of 2'-epi-Lincomycin Configuration on Antimicrobial Potency in Preclinical Models

The ultimate test of SAR modifications is their effect on antimicrobial potency in preclinical models, which can range from in vitro susceptibility testing against various bacterial strains to in vivo infection models in animals. The configuration of a lincosamide analog has a direct impact on its minimum inhibitory concentrations (MICs) against susceptible and resistant pathogens.

While preclinical data specifically for 2'-epi-Lincomycin are not detailed in available research, extensive studies on other lincomycin analogs demonstrate the profound impact of structural changes. Modifications at the C-6 and C-7 positions have been a major focus. For instance, certain derivatives with a para-heteroaromatic-phenylthio group at the C-7 position have shown significantly strong activities against Streptococcus pneumoniae and Streptococcus pyogenes mdpi.com. The in vivo efficacy of two such derivatives was evaluated in a rat pulmonary infection model with resistant S. pneumoniae, where they demonstrated strong therapeutic effects mdpi.comproquest.com. The novel bicyclic analog, iboxamycin, also shows promise in animal infection models proquest.com. These studies confirm that targeted structural modifications can translate from improved ribosomal binding to potent antimicrobial activity in a preclinical setting. Given the likely reduction in ribosomal binding affinity due to its altered stereochemistry, it is anticipated that 2'-epi-Lincomycin would exhibit weaker antimicrobial potency in such preclinical models compared to lincomycin or its more potent semi-synthetic analogs.

SAR Studies to Overcome Resistance Mechanisms

A primary driver for the synthesis of new lincosamide analogs is the need to overcome widespread bacterial resistance. The most common resistance mechanism is target-site modification, where bacteria use Erm methyltransferase enzymes to methylate an adenine (B156593) residue (A2058) in the 23S rRNA. This methylation prevents lincosamides from binding to the ribosome wikipedia.orgtoku-e.com. Other resistance mechanisms include antibiotic efflux pumps and enzymatic inactivation of the drug toku-e.com.

SAR studies have been instrumental in developing analogs that can evade these resistance mechanisms. A key strategy involves modifying the lincosamide structure to either bind effectively to the methylated ribosome or to be unaffected by other resistance mechanisms.

Modification at the C-7 Position: Researchers have extensively explored modifications at the C-7 position. Introducing bulky or structurally complex substituents can create steric hindrance that interferes with the action of the Erm methyltransferase or allows the analog to bind despite the methylation. Derivatives with a (7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxy structure have shown potent activity against macrolide-resistant S. pneumoniae and S. pyogenes that carry an erm gene drugbank.com.

Dual Modifications: Combining modifications at different positions can have a synergistic effect. Analogs modified at both the C-6 and C-7 positions have demonstrated improved antibacterial activity against resistant strains compared to compounds with only a single modification drugbank.commdpi.com.

Novel Scaffolds: The development of entirely new scaffolds, such as the chimeric molecule clincelin, represents a significant advance. Clincelin exhibits remarkable structural flexibility, allowing it to adopt different binding modes depending on whether the ribosome is methylated, thereby overcoming resistance chemrxiv.org.

The table below presents MIC data for lincomycin and several of its derivatives against various bacterial strains, including those with resistance genes, illustrating the success of these SAR strategies.

CompoundModificationTest OrganismResistance Gene(s)MIC (µg/mL)
Lincomycin Parent CompoundStreptococcus pneumoniaeNone0.05 - 0.4
Streptococcus pyogenesNone0.04 - 0.8
Staphylococcus aureusNone0.2 - 3.2
Clindamycin 7(S)-ClStreptococcus pneumoniaeerm>128
Compound 38 7(S)-(4-morpholinocarbonylphenylthio)Streptococcus pneumoniaeerm1 wikipedia.org
Telithromycin Ketolide (Reference)Streptococcus pneumoniaeerm0.5 mdpi.com
Analog 11c 6-((4-cis-cyclopropylmethyl)piperidine), 7-(p-(pyridin-4-yl)phenylthio)Streptococcus pneumoniaeerm0.06 mdpi.com
Analog 11d 6-((4-cis-cyclopropylmethyl)piperidine), 7-(p-(pyrimidin-5-yl)phenylthio)Streptococcus pneumoniaeerm0.06 mdpi.com

This table is interactive. You can sort and filter the data.

These SAR studies demonstrate that while the core lincosamide structure is a valuable starting point, rational chemical modification is essential for maintaining and improving clinical utility in an era of increasing antibiotic resistance.

Mechanisms of Antimicrobial Resistance to Lincosamides and Strategies for Circumvention

Ribosomal Methylation (erm Genes) and the MLSB Phenotype

The most prevalent mechanism of resistance to lincosamides is the modification of the antibiotic's target site on the ribosome. pfizermedicalinformation.comfda.gov This is primarily mediated by a family of enzymes known as erythromycin (B1671065) ribosome methylases (Erm), which are encoded by erm genes. acs.orgfrontiersin.org These enzymes dimethylate a specific adenine (B156593) residue (A2058 in E. coli) within the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit. drugbank.comeuropa.eu

This methylation event leads to a conformational change in the ribosome, which reduces the binding affinity of not only lincosamides but also macrolides and streptogramin B-type antibiotics. acs.org This cross-resistance to three distinct antibiotic classes is referred to as the MLSB phenotype. fda.goveuropa.eu

Expression of the MLSB phenotype can be either constitutive or inducible. frontiersin.orgacs.org

Constitutive Resistance (cMLSB): The erm gene is continuously expressed, leading to constant production of the methylase enzyme. Bacteria with this phenotype are resistant to all MLSB antibiotics at all times. frontiersin.orgacs.org

Inducible Resistance (iMLSB): The erm gene is only expressed in the presence of an inducing agent, which is typically a 14- or 15-membered macrolide like erythromycin. acs.org In the absence of an inducer, the bacteria remain susceptible to lincosamides and streptogramin B. However, exposure to a macrolide can trigger resistance, posing a significant clinical challenge. acs.orgacs.org

Table 1: Characteristics of MLSB Resistance Phenotypes
PhenotypeDescriptionInducing AgentResistance ProfileAssociated Genes
Constitutive (cMLSB)Methylase is always produced.None requiredResistant to Macrolides, Lincosamides, and Streptogramin B. frontiersin.orgerm(A), erm(B), erm(C), etc. acs.orgfrontiersin.org
Inducible (iMLSB)Methylase is produced only upon exposure to an inducer.14- and 15-membered macrolides (e.g., erythromycin). acs.orgResistant to macrolides; resistance to lincosamides and streptogramin B is induced.

Enzymatic Inactivation of Lincosamides (e.g., Nucleotidyltransferases, Acetyltransferases)

A less common but significant mechanism of resistance is the enzymatic modification and inactivation of the lincosamide antibiotic itself. Bacteria can acquire genes that produce enzymes capable of altering the drug's structure, rendering it unable to bind to its ribosomal target.

The primary enzymes responsible for lincosamide inactivation are lincosamide nucleotidyltransferases . These enzymes, encoded by lnu (or lin) genes, catalyze the adenylation of the antibiotic, a process that involves the transfer of an adenosine (B11128) monophosphate group to a hydroxyl group on the lincosamide molecule. For instance, the linB gene in Enterococcus faecium encodes a nucleotidyltransferase that inactivates both lincomycin (B1675468) and clindamycin (B1669177) through 3-(5'-adenylation). While this mechanism confers high-level resistance to lincomycin, its effect on clindamycin can be less pronounced in standard susceptibility tests.

Efflux Pump Mechanisms Affecting Lincosamide Accumulation

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. This mechanism prevents the antibiotic from reaching its intracellular target in sufficient concentrations to be effective. Several superfamilies of efflux pumps contribute to antibiotic resistance, including the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS).

While some efflux pumps, like those encoded by msr(A), confer resistance to macrolides and streptogramin B but not lincosamides (the MSB phenotype), other systems can transport lincosamides. acs.org Genes such as vga and lsa, found in staphylococci and enterococci, encode ABC transporters that can confer resistance to streptogramin A and lincosamides. The presence of these efflux pumps can reduce the intracellular accumulation of lincosamides, leading to decreased susceptibility.

Table 2: Major Mechanisms of Lincosamide Resistance
MechanismMediating GenesMode of ActionResult
Target Site Modificationerm genesMethylation of 23S rRNA. europa.euReduced binding of MLSB antibiotics to the ribosome. acs.org
Enzymatic Inactivationlnu (lin) genesNucleotidylation (adenylation) of the lincosamide molecule.Structural modification of the antibiotic, preventing it from binding to the target.
Active Effluxlsa, vga genesPumping the antibiotic out of the bacterial cell.Reduced intracellular concentration of the antibiotic.

Preclinical Investigations into the Activity of 2'-epi-Lincomycin Against Resistant Strains

The compound 2'-epi-Lincomycin is chemically defined as an epimer of lincomycin, meaning it differs in the three-dimensional configuration at a single carbon atom (the C-2' position). It is officially designated as Lincomycin EP Impurity A , indicating it is a known impurity formed during the manufacturing or degradation of lincomycin, as recognized by the European Pharmacopoeia. veeprho.comnih.gov

Despite its chemical characterization, a thorough review of published scientific literature reveals no available data from preclinical investigations into the antimicrobial activity of 2'-epi-Lincomycin. There are no studies evaluating its efficacy against either antibiotic-susceptible or resistant bacterial strains, including those with well-defined resistance mechanisms like the MLSB phenotype. As an impurity, its biological activity has not been a primary focus of antibiotic research, which has instead concentrated on developing novel, structurally distinct analogs.

Design of Lincosamide Analogs to Combat Emerging Resistance

The rise of resistance, particularly via the erm-mediated MLSB phenotype, has significantly limited the clinical utility of older lincosamides and spurred research into new analogs capable of overcoming these mechanisms. chemicalbook.comcymitquimica.com The goal is to design molecules that can either evade the resistance mechanism or bind to the modified target with high affinity.

Strategies in the rational design of new lincosamide analogs include:

Modification of the Amino Acid Moiety: Modern synthetic chemistry has enabled the creation of lincosamide analogs with entirely new scaffolds in place of the native propylhygric acid residue. drugbank.comchemicalbook.comcymitquimica.com For example, the development of the oxepanoprolinamide class, such as the compound iboxamycin, involved creating a rigid bicyclic structure. drugbank.comdaicelpharmastandards.com This novel scaffold allows the molecule to bind effectively even to ribosomes that have been methylated by Erm enzymes, thereby overcoming MLSB resistance. drugbank.com

Modification of the Sugar Moiety: Alterations at various positions on the aminosugar (methylthiolincosamine) portion of the molecule have been explored. Modifications at the C-7 position, in particular, have yielded derivatives with potent activity against erm-positive strains of Streptococcus pneumoniae. pfizermedicalinformation.comvinmec.com By introducing bulky or structurally complex substituents at this position, it is possible to create steric interactions that overcome the repulsive forces caused by the methylated adenine in the ribosomal binding pocket.

Fully Synthetic Platforms: Moving beyond the semi-synthesis of natural lincomycin, fully synthetic routes allow for much greater structural diversity. drugbank.comcymitquimica.com This enables the exploration of deep-seated structural modifications to the lincosamide scaffold that are not accessible through traditional methods, opening up new possibilities for creating antibiotics that are active against multidrug-resistant pathogens. drugbank.com

These innovative approaches have led to the discovery of preclinical candidates with broad-spectrum activity, including against high-priority Gram-positive and Gram-negative pathogens that are resistant to currently available lincosamides. drugbank.com

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Epi Lincomycin

Chromatographic Separation Techniques (HPLC, UHPLC, GC) for Epimeric Analysis

The separation of epimers, which differ only in the configuration at a single chiral center, is a complex analytical task. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) have emerged as the primary techniques for the analysis of lincomycin (B1675468) and its epimers due to their high resolution and sensitivity.

A reversed-phase ion-pair liquid chromatographic method has been successfully developed for the separation of lincomycin from its impurities, including 7-epilincomycin and lincomycin B. kuleuven.be This method utilizes a base-deactivated C18 column and a mobile phase containing acetonitrile, a phosphate (B84403) buffer, and methanesulfonic acid, with UV detection at 210 nm. kuleuven.be The use of base-deactivated columns is crucial for achieving the necessary selectivity to separate lincomycin from its epimers. kuleuven.be

The development of novel and simple liquid chromatography methods coupled with charged aerosol detection (LC-CAD) has also been reported for the simultaneous quantification of lincomycin and its related substances. nih.govsigmaaldrich.com These methods often employ a C18 Hypersil® Gold column with a mobile phase consisting of water, acetonitrile, and trifluoroacetic acid. nih.govsigmaaldrich.com The universal response of the CAD detector is particularly advantageous as it is independent of the chemical structure of the analyte, allowing for the direct quantification of impurities for which reference standards may not be available. nih.govsigmaaldrich.com

While gas chromatography (GC) has been used for the analysis of lincomycin, its application for epimeric analysis is less common due to the non-volatile nature of lincomycin and its epimers, which would necessitate derivatization prior to analysis. researchgate.net HPLC and UHPLC remain the preferred methods for their direct applicability to these compounds in their native form. mdpi.com

Table 1: Exemplary Chromatographic Conditions for Lincomycin Epimer Analysis

ParameterHPLC Method 1UHPLC-MS/MS Method
Column Supelcosil LC-ABZ, C18, 5 µm, 250x4.6 mm I.D. kuleuven.beACE 5 C18, 150 mm x 4.6 mm, 5 µm embrapa.br
Mobile Phase 2.25% Acetonitrile, 5% Phosphate Buffer (pH 5.0), 0.067% Methanesulfonic Acid in Water kuleuven.beGradient of Acetonitrile and 0.1% Formic Acid in Water embrapa.br
Flow Rate 1.0 mL/min kuleuven.be0.8 mL/min embrapa.br
Detection UV at 210 nm kuleuven.beTandem Mass Spectrometry (MS/MS) embrapa.br
Column Temp. 45 °C kuleuven.be30 °C embrapa.br

Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and quantification of pharmaceutical impurities. For 2'-epi-lincomycin, MS and tandem mass spectrometry (MS/MS) provide definitive identification and sensitive quantification.

In LC-MS/MS methods, the precursor ion of lincomycin (m/z 407.2) is selected and fragmented to produce characteristic product ions (e.g., m/z 126.1 and 359.2). researchgate.netnih.govnih.gov The monitoring of these specific multiple reaction monitoring (MRM) transitions provides high selectivity and sensitivity for quantification, even in complex matrices. researchgate.netnih.govnih.gov The identification of impurities is often achieved using time-of-flight mass spectrometry (TOF-MS) with electrospray ionization, which provides accurate mass measurements to help determine the elemental composition of the impurities. nih.govsigmaaldrich.com

The use of an internal standard, such as clindamycin (B1669177), a structurally related lincosamide, is common in quantitative LC-MS/MS methods to ensure accuracy and precision by compensating for matrix effects and variations in instrument response. nih.gov

Table 2: Mass Spectrometric Parameters for Lincomycin Analysis

ParameterValue/DescriptionSource
Ionization Mode Electrospray Ionization (ESI), Positive Mode researchgate.netnih.gov
Precursor Ion (m/z) 407.2 researchgate.netnih.govnih.gov
Product Ions (m/z) 126.1, 359.2 researchgate.netnih.govnih.gov
Detection Multiple Reaction Monitoring (MRM) researchgate.netnih.gov

Spectroscopic Methods (NMR, UV-Vis) for Stereochemical Confirmation

While chromatography and mass spectrometry are powerful for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous determination of stereochemistry. conicet.gov.arwordpress.com For 2'-epi-lincomycin, NMR is crucial for confirming the epimeric relationship with lincomycin.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign all the proton (¹H) and carbon (¹³C) signals in the molecule. nih.gov The key to differentiating epimers lies in the Nuclear Overhauser Effect (NOE), a through-space interaction between protons that are in close proximity. wordpress.com By using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), the spatial arrangement of atoms can be determined, thus confirming the stereochemistry at the C-2' position. wordpress.com

UV-Vis spectroscopy, while not providing detailed structural information like NMR, can be used as a detection method in HPLC. kuleuven.be Lincomycin and its epimers exhibit UV absorbance at specific wavelengths, which allows for their detection and quantification following chromatographic separation. kuleuven.be

Development of High-Throughput Assays for 2'-epi-Lincomycin Detection in Complex Matrices

The need for rapid and efficient monitoring of lincomycin impurities has driven the development of high-throughput assays. These methods are particularly important for analyzing a large number of samples, such as in quality control during manufacturing or for residue analysis in food products. univ.kiev.uamdpi.com

High-throughput screening can be achieved by optimizing LC-MS/MS methods for speed, often by using shorter chromatographic run times and fast-switching mass spectrometers. researchgate.net The development of multi-residue methods allows for the simultaneous analysis of lincomycin and other antibiotics in complex matrices like animal feed and tissues. europa.eu

Solid-phase extraction (SPE) is a common sample preparation technique used to clean up and concentrate analytes from complex matrices prior to high-throughput analysis. nih.govnih.gov The use of automated SPE systems can further increase the throughput of the entire analytical workflow.

Purity Profiling and Impurity Analysis of Lincomycin Related Substances, including 2'-epi-Lincomycin

Impurity profiling is a critical aspect of pharmaceutical development and quality control, involving the identification and quantification of all potential impurities in a drug substance. nih.gov For lincomycin, this includes process-related impurities, degradation products, and stereoisomers like 2'-epi-lincomycin.

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the thresholds for reporting, identifying, and qualifying impurities. nih.gov The development of comprehensive analytical methods that can separate, identify, and quantify all related substances is essential for compliance.

A thorough impurity profile of lincomycin would involve a combination of the techniques discussed above. HPLC or UHPLC would be used for separation, MS for identification and quantification, and NMR for the definitive structural elucidation of any unknown impurities. conicet.gov.ar Forced degradation studies, where the drug substance is subjected to stress conditions like heat, light, acid, and base, are also performed to identify potential degradation products. nih.gov

Computational Chemistry and Molecular Modeling of 2 Epi Lincomycin and Its Interactions

Molecular Docking Simulations of 2'-epi-Lincomycin with Ribosomal Subunits

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. For lincosamide antibiotics, the target is the 50S ribosomal subunit, where they bind to the peptidyl transferase center (PTC) and inhibit protein synthesis. pfizer.comresearchgate.net

Docking simulations of 2'-epi-Lincomycin into the lincosamide binding site on the bacterial ribosome are essential to predict its binding conformation and affinity. Studies on lincomycin (B1675468) and its derivative clindamycin (B1669177) have shown that their binding involves a network of interactions with specific nucleotides of the 23S rRNA. oup.comnih.gov The orientation of the molecule, particularly the sugar moiety and the proline ring, is critical for establishing these interactions.

A molecular docking study of 2'-epi-Lincomycin would involve:

Preparation of the Receptor: Utilizing high-resolution crystal structures of the bacterial 50S ribosomal subunit, for instance from Staphylococcus aureus or Escherichia coli. oup.com

Preparation of the Ligand: Generating a 3D conformer of 2'-epi-Lincomycin.

Docking and Scoring: Using algorithms to place the ligand into the binding site in multiple possible conformations and orientations and then using a scoring function to estimate the binding affinity for each pose.

The key point of investigation would be to compare the predicted binding mode of 2'-epi-Lincomycin with that of lincomycin. The inversion of the stereocenter at the 2'-position of the sugar moiety would likely alter the hydrogen bonding network and van der Waals contacts with the rRNA. For instance, the hydroxyl group at C-2, which is crucial for interaction, would be reoriented, potentially leading to a different, likely weaker, binding affinity compared to the natural compound. nih.gov This difference in binding energy and conformation, as predicted by docking scores, can provide a structural hypothesis for any observed differences in antibacterial activity.

Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the conformational flexibility of both the ligand and the receptor. nih.govmdpi.com

MD simulations could be employed to study the 2'-epi-Lincomycin-ribosome complex generated from docking studies. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecular motions and interactions on a timescale of nanoseconds to microseconds. acs.org

Key analyses in an MD simulation of the 2'-epi-Lincomycin-ribosome complex would include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the ligand and the receptor. This can reveal which parts of 2'-epi-Lincomycin are most mobile within the binding site.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity than docking scores alone, by averaging over a large number of conformations from the MD trajectory.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds over time, revealing the key stable interactions that anchor the ligand to the ribosome.

Comparing MD simulation results for 2'-epi-Lincomycin and lincomycin would reveal differences in binding stability. nih.gov For example, the altered stereochemistry of the epimer might introduce conformational strain or prevent the formation of critical, stable hydrogen bonds, leading to higher RMSD values and a less favorable calculated binding free energy, which could explain reduced biological potency. acs.orgnih.gov

Quantum Chemical Calculations to Elucidate Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. rsc.orgrsdjournal.org These methods can compute a wide range of molecular properties that govern a molecule's reactivity, stability, and intermolecular interactions. nih.govplos.org

For 2'-epi-Lincomycin, DFT calculations could elucidate:

Optimized Molecular Geometry: Determining the lowest energy conformation of the isolated molecule.

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for non-covalent interactions within the ribosome binding pocket.

Global Reactivity Descriptors: Calculating properties like ionization potential, electron affinity, electronegativity, and chemical hardness to quantify the molecule's reactivity. mdpi.com

By comparing these calculated properties for 2'-epi-Lincomycin and lincomycin, one could identify subtle differences in their electronic profiles. A change in the HOMO-LUMO gap or the MEP map due to the different spatial arrangement of the 2'-hydroxyl group could translate into altered reactivity and interaction patterns with the ribosome.

Table 1: Hypothetical Quantum Chemical Properties of Lincosamide Epimers This table presents illustrative data to demonstrate the types of parameters obtained from quantum chemical calculations. Actual values would require specific DFT computations.

ParameterLincomycin (Hypothetical)2'-epi-Lincomycin (Hypothetical)Description
HOMO Energy -6.2 eV-6.3 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy 1.5 eV1.6 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (LUMO-HOMO) 7.7 eV7.9 eVAn indicator of molecular stability and reactivity. A larger gap suggests lower reactivity. mdpi.com
Ionization Potential 5.9 eV6.0 eVThe energy required to remove an electron.
Electron Affinity 2.6 eV2.7 eVThe energy released when an electron is added.
Chemical Hardness 1.6 eV1.65 eVMeasures resistance to change in electron distribution.

De Novo Drug Design and Virtual Screening for Novel 2'-epi-Lincomycin Analogs

Computational methods are pivotal in the search for new antibiotics by designing novel molecules or screening large compound libraries. cdnsciencepub.com

De Novo Design: This approach involves constructing novel chemical structures fragment by fragment directly within the binding site of the target. nih.govnih.gov Starting with the scaffold of 2'-epi-Lincomycin placed in the ribosomal binding pocket, de novo design algorithms could suggest modifications or additions to the structure to improve interactions. For example, the software might suggest replacing the propyl group on the hygric acid moiety with a different functional group that could form an additional hydrogen bond with the rRNA, thereby enhancing binding affinity.

Virtual Screening: This technique involves computationally docking a large database of compounds (from hundreds of thousands to millions) against a target to identify potential "hits". nih.gov A virtual screening campaign could be initiated to find novel lincosamide analogs. The query could be based on the 2'-epi-Lincomycin structure, searching for commercially or synthetically accessible molecules with similar scaffolds but different substitutions. The top-scoring compounds from the virtual screen would then be prioritized for experimental testing, accelerating the discovery of new leads. researchgate.net

Both approaches could leverage the 2'-epi-Lincomycin structure as a starting point to explore new chemical space, aiming to design analogs with improved potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms. chemrxiv.org

Predictive Modeling of Structure-Activity Relationships for Epimeric Lincosamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. scielo.br

A QSAR study on epimeric lincosamides would aim to understand how specific structural modifications affect their antibacterial potency. This would involve:

Data Set Generation: Synthesizing a series of analogs based on the 2'-epi-Lincomycin scaffold with systematic variations at different positions (e.g., C-7, the proline ring, the sugar moiety).

Biological Testing: Measuring the antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) of each analog against relevant bacterial strains. chemrxiv.org

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog, which quantify various aspects of their physicochemical properties (e.g., LogP, molecular weight, polar surface area, electronic properties from quantum calculations).

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical equation that links the descriptors to the observed biological activity.

The resulting QSAR model could then be used to predict the activity of new, yet-to-be-synthesized 2'-epi-Lincomycin analogs, guiding medicinal chemistry efforts toward more potent compounds. researchgate.net The model would highlight which structural features are most critical for activity, for instance, confirming the importance of stereochemistry at specific positions or identifying optimal properties for substituents.

Table 2: Illustrative QSAR Data Set for Hypothetical 2'-epi-Lincomycin Analogs This table presents a fictional data set to illustrate the components of a QSAR study. MIC values and descriptors are for demonstrative purposes only.

CompoundR1 Group (at C-7)LogP (Descriptor 1)Polar Surface Area (Descriptor 2)Predicted MIC (µg/mL)Experimental MIC (µg/mL)
Analog 1 -OH0.25148.514.516.0
Analog 2 -Cl0.85140.18.28.0
Analog 3 -OCH30.60145.312.112.5
Analog 4 -H0.45140.129.832.0
Analog 5 -N30.55165.76.56.3

Preclinical Investigations of Biological Activity and Ecological Impact of 2 Epi Lincomycin

In Vitro Antimicrobial Spectrum and Potency of 2'-epi-Lincomycin Against Bacterial Pathogens

Lincomycin (B1675468), the parent compound of 2'-epi-Lincomycin, demonstrates a narrow spectrum of activity, primarily targeting Gram-positive bacteria and certain cell wall-less bacteria. wikipedia.org It is effective against pathogenic species of Staphylococcus, Streptococcus, and Mycoplasma. wikipedia.org However, it exhibits weak activity against most Gram-negative bacteria. wikipedia.org

The potency of lincosamides is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. vinmec.com For susceptible strains, the MIC of Lincomycin typically ranges from 0.05 to 2 mcg/mL. vinmec.com

Interactive Table: In Vitro Susceptibility of Various Bacterial Pathogens to Lincomycin

Bacterial Species MIC Range (µg/mL)
Staphylococcus aureus 0.2 - 32
Streptococcus pneumoniae 0.05 - 0.4

Data sourced from multiple studies. wikipedia.org

The antibacterial activity of Lincomycin and its derivatives is attributed to the inhibition of bacterial protein synthesis. pfizermedicalinformation.comfda.govpfizer.com This is achieved by binding to the 23S rRNA of the 50S subunit of the bacterial ribosome. pfizermedicalinformation.comfda.govpfizer.com This binding action is predominantly bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright. pfizermedicalinformation.comfda.govpfizer.com However, at high concentrations, it can exhibit bactericidal activity against highly susceptible strains. vinmec.com

Resistance to lincosamides, including Lincomycin, often arises from methylation of specific nucleotides in the 23S rRNA, which prevents the antibiotic from binding to the ribosome. pfizermedicalinformation.comfda.gov This mechanism can also confer cross-resistance to macrolides and streptogramins B (the MLSB phenotype). pfizermedicalinformation.comfda.gov

Studies on Microbial Growth Characteristics and Cellular Responses to 2'-epi-Lincomycin

The growth of microbial populations is influenced by a variety of environmental factors, including temperature, pH, and the presence of antimicrobial agents. mdpi.compressbooks.pub Microorganisms exhibit optimal growth within a specific temperature range, and deviations from this range can significantly slow or inhibit growth. pressbooks.pub Similarly, the pH of the environment can drastically affect microbial growth rates. mdpi.com

When exposed to antibiotics like lincosamides, bacteria can exhibit a range of responses. At sub-inhibitory concentrations, which are concentrations below the MIC, some antibiotics can paradoxically stimulate certain bacterial processes. For instance, sub-inhibitory concentrations of Lincomycin have been shown to cause a two-fold increase in the synthesis of TEM-2 beta-lactamase in Escherichia coli. nih.gov This effect appears to be specific to macrolide and related antibiotics and is not a general consequence of partial protein synthesis inhibition. nih.gov

The primary mechanism of action for lincosamides is the inhibition of protein synthesis. patsnap.compediatriconcall.com By binding to the 50S ribosomal subunit, they interfere with the translocation step of protein elongation, effectively halting the production of essential proteins. patsnap.com This leads to a bacteriostatic effect, where bacterial growth and replication are arrested. vinmec.compatsnap.com

Investigations into the Impact of Lincosamides (including epimers) on Microbial Communities in Environmental Settings

The introduction of antibiotics into the environment, often through agricultural runoff and wastewater, can have significant effects on natural microbial communities. mase.gov.itnih.gov These communities are crucial for essential ecological processes such as nutrient cycling and the degradation of organic contaminants. mase.gov.it

Lincosamides, including Lincomycin and its epimers, can be detected in various environmental compartments such as soil, surface water, and groundwater. nih.govacs.org Their presence can disrupt the structure and function of microbial communities. researchgate.net The effects can be both direct, through bactericidal or bacteriostatic actions leading to the loss of susceptible microbial populations, and indirect, by promoting the development and spread of antibiotic-resistant bacteria and resistance genes. mase.gov.it

The persistence of lincosamides in the environment varies depending on the specific conditions of the ecosystem. nih.gov While they can be temporarily sorbed to soil particles, biodegradation appears to be a major pathway for their removal from aquatic environments. nih.gov The continuous introduction of these compounds, even at low concentrations, can lead to chronic exposure for environmental microorganisms. mase.gov.it This can be a driving force for the horizontal transfer of resistance genes within and between bacterial populations. mase.gov.itfrontiersin.orgresearchgate.net

Comparative Biological Activity Studies of 2'-epi-Lincomycin vs. Lincomycin in Animal Models (e.g., Rat Pulmonary Infection Model)

In the context of lincosamide research, rat models have been used to assess the in vivo efficacy of novel lincomycin derivatives against resistant bacterial strains. For example, a rat pulmonary infection model using resistant Streptococcus pneumoniae has been employed to evaluate the therapeutic effects of new lincomycin derivatives. researchgate.net Such studies have identified derivatives with potent in vivo efficacy, demonstrating their potential for treating infections caused by antibiotic-resistant pathogens. researchgate.net

Experimental animal studies have shown that Lincomycin preparations are effective in protecting animals against infections caused by various Gram-positive bacteria, including Streptococcus viridans, β-hemolytic Streptococcus, Staphylococcus aureus, and Streptococcus pneumoniae. pfizer.com

Evaluation of 2'-epi-Lincomycin's Effects on Bacterial Physiology Beyond Protein Synthesis Inhibition

While the primary mechanism of action for lincosamides is the inhibition of protein synthesis, some evidence suggests potential secondary effects on bacterial physiology. pfizermedicalinformation.comfda.govpfizer.compatsnap.com For instance, it has been suggested that Lincomycin may also have a less pronounced effect on bacterial cell wall synthesis. patsnap.com

Furthermore, Lincomycin has been observed to possess neuromuscular blocking properties, which could potentially enhance the action of other neuromuscular blocking agents. fda.gov In vitro studies have also demonstrated antagonism between Lincomycin and erythromycin (B1671065), suggesting that these drugs should not be administered concurrently due to possible clinical implications. pediatriconcall.comfda.gov

At the molecular level, sub-inhibitory concentrations of Lincomycin have been shown to specifically increase the synthesis of certain enzymes, such as TEM-1 and TEM-2 beta-lactamases, in E. coli. nih.gov This stimulation is not a general response to protein synthesis inhibition but appears to be a more specific effect of macrolide and related antibiotics. nih.gov

Future Perspectives and Emerging Research Avenues for 2 Epi Lincomycin

Exploration of Undiscovered Biological Activities of 2'-epi-Lincomycin Beyond Antimicrobial Effects

The primary focus on lincosamides has historically been their antibacterial properties, which stem from their ability to inhibit protein synthesis by binding to the 50S ribosomal subunit of bacteria. poultrymed.comnih.govlecturio.com However, the biological activities of antibiotics are not always confined to their antimicrobial effects. Future research on 2'-epi-Lincomycin should venture beyond its potential as an antibiotic to explore other pharmacological activities. The stereochemical change at the 2'-position could drastically alter its binding affinity for various biological targets, potentially revealing novel therapeutic applications.

Emerging research on other antibiotic classes has demonstrated a range of non-antimicrobial effects, including anti-inflammatory, immunomodulatory, and anti-cancer activities. A key research avenue would be to screen 2'-epi-Lincomycin against a diverse panel of human cell lines and biological assays to identify any such properties. For instance, its effect on cytokine production in immune cells or its pro-apoptotic activity in cancer cells could be investigated. The discovery of novel bioactivities would open up entirely new therapeutic possibilities for this compound and its future analogs.

Development of New Synthetic Routes for Enhanced Yield and Stereocontrol

The advancement of synthetic organic chemistry offers powerful tools for the preparation of complex molecules like 2'-epi-Lincomycin with high precision. nih.govchemrxiv.org While 2'-epi-Lincomycin exists as an impurity in lincomycin (B1675468) production, targeted and efficient synthetic routes are necessary for its detailed study and potential development. chemicalbook.com A significant challenge in the synthesis of lincosamide analogs is the stereocontrolled formation of the amino sugar moiety and its linkage to the proline derivative.

Future research should focus on developing novel synthetic strategies that allow for the selective and high-yield production of the 2'-epimer. This could involve the use of modern catalytic methods for stereoselective glycosylation and the development of protecting group strategies that enable precise manipulation of the sugar scaffold. A flexible, component-based synthetic route would not only provide access to 2'-epi-Lincomycin itself but also facilitate the creation of a library of related analogs with modifications at other positions, which is crucial for structure-activity relationship (SAR) studies. acs.org

Table 1: Potential Synthetic Strategies for 2'-epi-Lincomycin

Synthetic ApproachDescriptionPotential Advantages
Component-Based Synthesis Assembly from separate, pre-synthesized amino sugar and amino acid fragments. chemrxiv.orgHigh flexibility for creating diverse analogs.
Stereoselective Glycosylation Use of chiral catalysts or auxiliaries to control the stereochemistry of the glycosidic bond.Precise control over the formation of the 2'-epimer.
Late-Stage Functionalization Modification of the lincomycin scaffold at a late stage in the synthesis.Efficient generation of analogs from a common intermediate.

Addressing Complex Resistance Mechanisms Through Rational Design of 2'-epi-Lincomycin Analogs

A major hurdle for any new antibiotic is the challenge of bacterial resistance. The primary mechanisms of resistance to lincosamides include target-site modification (e.g., methylation of the 23S rRNA by erm genes), drug efflux, and enzymatic inactivation. numberanalytics.comoup.comasm.org Understanding how the stereochemistry of 2'-epi-Lincomycin affects its interaction with both the bacterial ribosome and resistance-conferring elements is a critical area for future research.

Rational drug design, informed by structural biology, can guide the synthesis of 2'-epi-Lincomycin analogs that can overcome these resistance mechanisms. For example, if 2'-epi-Lincomycin shows a different binding mode to the ribosome compared to lincomycin, it might be less susceptible to certain resistance mechanisms. nih.gov Future work should involve the synthesis of analogs with modifications designed to enhance binding to the ribosome, evade recognition by efflux pumps, or resist enzymatic degradation. The development of such analogs could lead to a new generation of lincosamides with activity against multidrug-resistant pathogens. nih.govchemrxiv.org

Advanced Methodologies for Structural and Mechanistic Characterization

A deep understanding of how 2'-epi-Lincomycin interacts with its biological targets at the atomic level is fundamental to its development. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, can provide high-resolution structures of 2'-epi-Lincomycin in complex with the bacterial ribosome. nih.govmpg.de These studies would reveal the precise binding mode and the key interactions that determine its activity.

Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy can be used to study the conformational dynamics of 2'-epi-Lincomycin in solution and when bound to its target. nih.gov Computational modeling and molecular dynamics simulations can complement these experimental approaches, providing insights into the energetic and dynamic aspects of the drug-target interaction. Such detailed structural and mechanistic information is invaluable for the rational design of more potent and selective analogs.

Table 2: Methodologies for Characterization of 2'-epi-Lincomycin

MethodologyApplicationExpected Insights
Cryo-Electron Microscopy (Cryo-EM) High-resolution structure determination of the 2'-epi-Lincomycin-ribosome complex. mpg.deDetailed binding site interactions and conformational changes.
X-ray Crystallography Atomic-resolution structure of 2'-epi-Lincomycin and its analogs.Precise molecular geometry and intermolecular interactions.
NMR Spectroscopy Analysis of molecular conformation and dynamics in solution and in complex with targets. nih.govInformation on the preferred conformations for biological activity.
Molecular Modeling In silico prediction of binding modes and affinities.Guidance for the rational design of new analogs.

Potential Applications in Chemical Biology and Biosynthetic Pathway Elucidation

Beyond its direct therapeutic potential, 2'-epi-Lincomycin and its derivatives can serve as valuable tools in chemical biology. nih.govicr.ac.uk The development of 2'-epi-Lincomycin-based chemical probes, for example, by incorporating a reporter tag or a photoreactive group, could be used to identify new cellular targets and to study the mechanisms of lincosamide action and resistance in living cells. mdpi.com

Furthermore, the study of 2'-epi-Lincomycin can contribute to our understanding of lincosamide biosynthesis. The enzymes in the lincomycin biosynthetic pathway exhibit a remarkable degree of flexibility, and investigating how they process or fail to process stereoisomers like 2'-epi-Lincomycin could provide insights into their substrate specificity and catalytic mechanisms. acs.orgresearchgate.net This knowledge could be harnessed for the biosynthetic production of novel lincosamide analogs through genetic engineering of the producing organisms.

Q & A

Basic Research Questions

Q. What validated synthetic routes exist for 2'-epi-Lincomycin, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Guidance: Compare published synthetic protocols (e.g., nucleophilic substitution, enzymatic modification) and analyze stereoselectivity using HPLC or chiral column chromatography. Optimize reaction parameters (temperature, solvent polarity) to minimize epimerization risks. Reference crystallographic data or NMR spectroscopy for structural validation .

Q. Which in vitro models are most appropriate for studying 2'-epi-Lincomycin's mechanism of action against resistant bacterial strains?

  • Methodological Guidance: Use time-kill assays and checkerboard synergy testing with clinical isolates (e.g., methicillin-resistant Staphylococcus aureus). Pair with transcriptomic profiling (RNA-seq) to identify differentially expressed genes under drug exposure. Ensure controls include parental Lincomycin for comparative analysis .

Q. How can researchers validate the purity and stability of 2'-epi-Lincomycin under varying storage conditions?

  • Methodological Guidance: Employ accelerated stability studies (ICH Q1A guidelines) with HPLC-UV monitoring. Use mass spectrometry to detect degradation products and assign structural identities. Cross-reference with pharmacopeial standards for impurity thresholds .

Q. What computational tools are effective for predicting 2'-epi-Lincomycin's binding affinity to ribosomal targets?

  • Methodological Guidance: Perform molecular docking (e.g., AutoDock Vina) using cryo-EM-derived ribosome structures. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. How does the structure-activity relationship (SAR) of 2'-epi-Lincomycin differ from its parent compound, Lincomycin?

  • Methodological Guidance: Conduct comparative SAR studies using alanine scanning mutagenesis of ribosomal proteins. Corrogate results with MIC (minimum inhibitory concentration) assays across bacterial panels to map functional group contributions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on 2'-epi-Lincomycin's antimicrobial efficacy across studies?

  • Methodological Guidance: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables (e.g., bacterial strain variability, growth media composition). Use meta-analysis frameworks to harmonize datasets, adjusting for heterogeneity via random-effects models .

Q. What strategies optimize the synthetic yield of 2'-epi-Lincomycin while minimizing stereochemical byproducts?

  • Methodological Guidance: Implement Design of Experiments (DoE) to evaluate multifactorial interactions (e.g., catalyst loading, pH). Apply response surface methodology (RSM) to identify optimal conditions. Validate with chiral LC-MS for enantiomeric excess quantification .

Q. How can target engagement of 2'-epi-Lincomycin be validated in complex biological systems (e.g., biofilms)?

  • Methodological Guidance: Use fluorescently labeled analogs for confocal microscopy imaging in biofilm models. Pair with proteomic pull-down assays to identify off-target interactions. Cross-validate with CRISPR-Cas9 knockout strains of putative targets .

Q. What statistical approaches are recommended for analyzing heterogeneous in vivo pharmacokinetic data for 2'-epi-Lincomycin?

  • Methodological Guidance: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use bootstrapping to assess parameter uncertainty. Stratify data by covariates (e.g., renal function, species-specific metabolism) .

Q. How can systematic review methodologies be adapted to evaluate 2'-epi-Lincomycin's efficacy evidence across preclinical studies? **

  • Methodological Guidance: Follow PRISMA guidelines to screen studies, extracting data on primary endpoints (e.g., MIC, toxicity). Use GRADE criteria to assess evidence quality. Perform subgroup analysis to address confounders like dosing regimens or model organisms .

Methodological Frameworks

  • PICO(T) for Hypothesis-Driven Studies :

    • Population: Bacterial strains with defined resistance profiles.
    • Intervention: 2'-epi-Lincomycin at sub-MIC concentrations.
    • Comparison: Parental Lincomycin or clindamycin.
    • Outcome: Changes in ribosomal binding affinity or resistance gene expression.
    • Time: Longitudinal monitoring of resistance development .
  • Data Management :

    • Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data curation. Store spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem with standardized metadata .

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